N-butylcyclopentanamine hydrochloride physical and chemical properties
N-butylcyclopentanamine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-butylcyclopentanamine hydrochloride is a secondary amine salt that serves as a versatile building block in organic synthesis. Its structure, featuring a flexible n-butyl group and a conformationally restricted cyclopentane ring, makes it a valuable synthon for the development of novel chemical entities with potential applications in medicinal chemistry and agrochemical research.[1] The hydrochloride salt form enhances the compound's stability and solubility in various solvents, facilitating its use in a range of chemical reactions.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of N-butylcyclopentanamine hydrochloride, detailed experimental protocols for its synthesis, and an exploration of its potential applications.
Physical and Chemical Properties
Table 1: General and Physical Properties of N-butylcyclopentanamine Hydrochloride
| Property | Value | Source |
| Chemical Name | N-butylcyclopentanamine hydrochloride | N/A |
| CAS Number | 1049750-21-1 | [1] |
| Molecular Formula | C₉H₂₀ClN | [2] |
| Molecular Weight | 177.71 g/mol | [1] |
| Physical State | Solid | [3] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | The hydrochloride form suggests enhanced solubility in polar solvents.[1] | N/A |
Table 2: Predicted Spectroscopic Data for N-butylcyclopentanamine Hydrochloride
| Spectroscopy | Predicted Peaks/Shifts |
| ¹H NMR | Butyl-CH₃: ~0.9 ppm (triplet)Butyl-CH₂ (next to CH₃): ~1.4 ppm (multiplet)Butyl-CH₂ (middle): ~1.7 ppm (multiplet)Butyl-CH₂ (next to N): ~2.9 ppm (multiplet)Cyclopentyl-CH (next to N): ~3.5 ppm (multiplet)Cyclopentyl-CH₂ (adjacent to CH-N): ~1.8-2.0 ppm (multiplet)Cyclopentyl-CH₂ (far from N): ~1.6-1.7 ppm (multiplet)[1] |
| ¹³C NMR | Butyl-CH₃: ~14 ppmButyl-CH₂ (next to CH₃): ~20 ppmButyl-CH₂ (middle): ~28 ppmButyl-CH₂ (next to N): ~48 ppmCyclopentyl-CH (next to N): ~65 ppmCyclopentyl-CH₂ (adjacent to CH-N): ~32 ppmCyclopentyl-CH₂ (far from N): ~24 ppm[1] |
| IR Spectroscopy | N-H+ Stretch (broad): 2800-3000 cm⁻¹C-N Stretch: 1150-1250 cm⁻¹[1] |
Experimental Protocols
The primary route for the synthesis of N-butylcyclopentanamine hydrochloride is the reductive amination of cyclopentanone with n-butylamine, followed by the formation of the hydrochloride salt.[1]
Synthesis of N-butylcyclopentanamine
This procedure involves a one-pot reaction where cyclopentanone and n-butylamine react to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Detailed Experimental Protocol:
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with cyclopentanone (1.0 eq) and n-butylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.
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Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-butylcyclopentanimine intermediate.
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Reduction: A reducing agent is then added portion-wise to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).[1]
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Using Sodium Borohydride: NaBH₄ (1.5-2.0 eq) is added slowly at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours.
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Using Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus with a Pd/C catalyst (5-10 mol%) and subjected to a hydrogen atmosphere (typically 50 psi) until the reaction is complete, as monitored by TLC or GC-MS.
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Work-up: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is extracted with an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-butylcyclopentanamine.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Formation of N-butylcyclopentanamine Hydrochloride
The purified N-butylcyclopentanamine is converted to its hydrochloride salt to improve its stability and handling properties.[1]
Detailed Experimental Protocol:
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Salt Formation: The purified N-butylcyclopentanamine is dissolved in a suitable organic solvent such as diethyl ether or ethyl acetate.[1] A solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise with stirring until the precipitation of a white solid is complete.
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Isolation: The precipitated N-butylcyclopentanamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Logical Relationships in Synthesis
The synthesis of N-butylcyclopentanamine hydrochloride follows a clear and logical progression of chemical transformations.
Applications in Research and Development
N-butylcyclopentanamine hydrochloride is primarily utilized as a chemical building block in the synthesis of more complex molecules.[1] Its structural features are of interest in the following areas:
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Medicinal Chemistry: The N-butylcyclopentanamine scaffold can be incorporated into larger molecules designed to interact with biological targets.[1] The lipophilic nature of the butyl and cyclopentyl groups can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
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Agrochemical Research: Similar to its role in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides.[1] The molecular structure can be modified to optimize activity against specific agricultural pests or weeds.
Currently, there is limited publicly available information on specific biological signaling pathways directly modulated by N-butylcyclopentanamine hydrochloride itself. Its role is primarily that of an intermediate in the discovery and development of new active compounds.
Safety and Handling
Specific safety data for N-butylcyclopentanamine hydrochloride is not widely available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-butylcyclopentanamine hydrochloride is a valuable and accessible chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While a comprehensive experimental characterization is not yet fully documented in the literature, its synthesis is straightforward. This technical guide provides a foundational understanding of its properties and synthesis, which will be beneficial for researchers and scientists looking to utilize this compound in their synthetic endeavors. Further research into its specific biological activities and the properties of its derivatives is warranted to fully explore its potential.

